4-Nitrophenyl 2H-tetrazol-5-ylcarbamate
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Overview
Description
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate is a chemical compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a nitrophenyl group attached to a tetrazole ring via a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with an appropriate tetrazole derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature . This method provides a straightforward and efficient route to the desired compound.
Chemical Reactions Analysis
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and catalysts like palladium for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antioxidant activities.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
4-Nitrophenyl 2H-tetrazol-5-ylcarbamate can be compared with other similar compounds such as:
4-Nitrophenyl chloroformate: Used in similar nucleophilic substitution reactions.
4-Nitrophenyl cyclopropylcarbamate: Utilized in the synthesis of pharmaceutical compounds like lenvatinib.
4-Nitrophenyl acetate: Commonly used in enzymatic studies as a substrate.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other nitrophenyl derivatives.
Properties
CAS No. |
60309-09-3 |
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Molecular Formula |
C8H6N6O4 |
Molecular Weight |
250.17 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(2H-tetrazol-5-yl)carbamate |
InChI |
InChI=1S/C8H6N6O4/c15-8(9-7-10-12-13-11-7)18-6-3-1-5(2-4-6)14(16)17/h1-4H,(H2,9,10,11,12,13,15) |
InChI Key |
WKQFTRLDRBIETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NNN=N2 |
Origin of Product |
United States |
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